Cas no 2228663-01-0 (3-(1-ethylcyclobutyl)butan-1-amine)

3-(1-ethylcyclobutyl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(1-ethylcyclobutyl)butan-1-amine
- 2228663-01-0
- EN300-1769821
-
- インチ: 1S/C10H21N/c1-3-10(6-4-7-10)9(2)5-8-11/h9H,3-8,11H2,1-2H3
- InChIKey: LADCCGOHFDSTRU-UHFFFAOYSA-N
- ほほえんだ: NCCC(C)C1(CC)CCC1
計算された属性
- せいみつぶんしりょう: 155.167399674g/mol
- どういたいしつりょう: 155.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26Ų
3-(1-ethylcyclobutyl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1769821-10.0g |
3-(1-ethylcyclobutyl)butan-1-amine |
2228663-01-0 | 10g |
$8110.0 | 2023-05-27 | ||
Enamine | EN300-1769821-1g |
3-(1-ethylcyclobutyl)butan-1-amine |
2228663-01-0 | 1g |
$1887.0 | 2023-09-20 | ||
Enamine | EN300-1769821-0.25g |
3-(1-ethylcyclobutyl)butan-1-amine |
2228663-01-0 | 0.25g |
$1735.0 | 2023-09-20 | ||
Enamine | EN300-1769821-5.0g |
3-(1-ethylcyclobutyl)butan-1-amine |
2228663-01-0 | 5g |
$5470.0 | 2023-05-27 | ||
Enamine | EN300-1769821-2.5g |
3-(1-ethylcyclobutyl)butan-1-amine |
2228663-01-0 | 2.5g |
$3696.0 | 2023-09-20 | ||
Enamine | EN300-1769821-5g |
3-(1-ethylcyclobutyl)butan-1-amine |
2228663-01-0 | 5g |
$5470.0 | 2023-09-20 | ||
Enamine | EN300-1769821-0.5g |
3-(1-ethylcyclobutyl)butan-1-amine |
2228663-01-0 | 0.5g |
$1811.0 | 2023-09-20 | ||
Enamine | EN300-1769821-0.05g |
3-(1-ethylcyclobutyl)butan-1-amine |
2228663-01-0 | 0.05g |
$1584.0 | 2023-09-20 | ||
Enamine | EN300-1769821-0.1g |
3-(1-ethylcyclobutyl)butan-1-amine |
2228663-01-0 | 0.1g |
$1660.0 | 2023-09-20 | ||
Enamine | EN300-1769821-1.0g |
3-(1-ethylcyclobutyl)butan-1-amine |
2228663-01-0 | 1g |
$1887.0 | 2023-05-27 |
3-(1-ethylcyclobutyl)butan-1-amine 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
3-(1-ethylcyclobutyl)butan-1-amineに関する追加情報
Research Brief on 3-(1-ethylcyclobutyl)butan-1-amine (CAS: 2228663-01-0): Recent Advances and Applications
3-(1-ethylcyclobutyl)butan-1-amine (CAS: 2228663-01-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutyl and amine functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its molecular mechanisms, biological activities, and future directions for research.
The synthesis of 3-(1-ethylcyclobutyl)butan-1-amine has been optimized through recent advancements in organic chemistry methodologies. Researchers have reported efficient routes for its production, utilizing catalytic cyclization and amine functionalization techniques. These synthetic approaches not only improve yield and purity but also enable the exploration of structural analogs for enhanced biological activity. The compound's stability under physiological conditions has been a key focus, with studies confirming its suitability for further pharmacological evaluation.
Pharmacological studies have revealed that 3-(1-ethylcyclobutyl)butan-1-amine exhibits notable activity in modulating specific neurotransmitter systems, particularly those involving G-protein-coupled receptors (GPCRs). Preliminary in vitro and in vivo experiments suggest its potential as a therapeutic agent for neurological disorders, including anxiety and depression. Mechanistic studies indicate that the compound's cyclobutyl moiety plays a critical role in receptor binding, while the amine group contributes to its bioavailability and metabolic stability. These findings underscore the compound's versatility and warrant further investigation into its therapeutic applications.
In addition to its neurological effects, recent research has explored the compound's potential in oncology. Studies have demonstrated that 3-(1-ethylcyclobutyl)butan-1-amine can inhibit the proliferation of certain cancer cell lines, possibly through the modulation of cell cycle regulators. The compound's ability to cross the blood-brain barrier also makes it a candidate for treating brain tumors. Collaborative efforts between chemists and biologists are underway to elucidate its precise mechanisms of action and to optimize its efficacy and safety profiles.
Future research directions for 3-(1-ethylcyclobutyl)butan-1-amine include the development of derivatives with improved selectivity and reduced off-target effects. Computational modeling and high-throughput screening are being employed to identify optimal structural modifications. Additionally, preclinical trials are anticipated to evaluate its pharmacokinetics and toxicology in greater detail. The compound's unique chemical structure and broad biological activity position it as a promising candidate for further drug development, with potential applications spanning multiple therapeutic areas.
In conclusion, 3-(1-ethylcyclobutyl)butan-1-amine (CAS: 2228663-01-0) represents a significant advancement in chemical biology, with its multifaceted pharmacological properties and potential therapeutic applications. Continued research and collaboration across disciplines will be essential to fully realize its clinical potential and to address the challenges associated with its development. This brief highlights the compound's current status and future prospects, providing a foundation for further exploration in the field.
2228663-01-0 (3-(1-ethylcyclobutyl)butan-1-amine) 関連製品
- 2171825-80-0(7-chloro-3-(2,2,2-trifluoroethyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2361634-16-2(Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride)
- 2227826-89-1(rac-(3R,4S)-4-(5-chlorothiophen-3-yl)methyloxolan-3-ol)
- 6336-50-1(Benzylthiouracil)
- 1807085-03-5(3-(Chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)
- 450345-43-4(N4-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine)
- 1171573-63-9(2-(2-methoxyphenoxy)-N-{5-(4-methylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide)
- 1804252-96-7(1-(3-Bromo-2-nitrophenyl)-3-chloropropan-1-one)
- 1551362-85-6(8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)
- 915296-01-4((11Bs)-(2S,5S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine)



